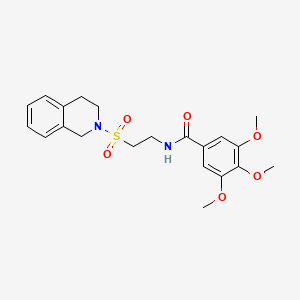

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis and biological evaluation of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives as novel candidate antidepressant and anticonvulsant agents . Another study reported a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR . For instance, the 1H-NMR of (S)-N-(o-methoxyphenyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide was reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, a mild and highly efficient metal-free oxidative α-cyanation of N-acyl/sulfonyl 1,2,3,4-tetrahydroisoquinolines (THIQs) has been accomplished at an ambient temperature via DDQ oxidation and subsequent trapping of N-acyl/sulfonyl iminium ions with (n-Bu)3SnCN .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the molecular weight of 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride is 231.7 .Wissenschaftliche Forschungsanwendungen

Thermal Fragmentation and Rearrangement

Research on the thermal fragmentation and rearrangement of related chemical structures, such as N-arylbenzamidoxime and O-phenylsulfonyloxime derivatives, provides insights into the chemical properties and reactions under thermal conditions. These studies contribute to understanding the stability and reactivity of complex molecules, including those similar to the queried compound, under various conditions (Gaber, Al-Ahmadi, & Baryyan, 2008).

Complex Annulations Through Silver Carbenoid Intermediate

The formation of diverse functionalized isoquinolines through silver catalysis, involving a key silver carbenoid intermediate, highlights a method for chemical bond formation via complex annulations. This research opens avenues for synthesizing isoquinoline derivatives, which can be foundational for developing new chemical entities with potential biological activities (Yang, Yu, Ouyang, & Li, 2017).

Inhibitors of Biological Targets

The discovery of inhibitors for specific enzymes, such as the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, illustrates the potential for developing targeted therapeutic agents. The research on 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids as potent and selective inhibitors provides a clear example of how chemical compounds can be utilized in the design of new drugs with high specificity (Jamieson et al., 2012).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds, like the title compound synthesized by reaction of specific 3,4-dihydroisoquinolinone derivatives, contribute to the chemical knowledge base, allowing for further exploration of similar molecules for various scientific purposes. These studies facilitate the understanding of molecular architecture and reactivity, which are crucial for chemical and pharmaceutical research (Akkurt et al., 2008).

Cellular Proliferation Assessment in Tumors

Research into cellular proliferation markers, such as 18F-ISO-1, for PET imaging in patients with malignant neoplasms, demonstrates the use of chemical compounds in diagnosing and monitoring tumor growth. This study exemplifies how specific compounds can be applied in medical research to improve diagnostic tools and potentially guide therapeutic decisions (Dehdashti et al., 2013).

Wirkmechanismus

Target of Action

The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including lipid metabolism and glucose homeostasis.

Mode of Action

The compound acts as an inhibitor of the PPARδ . It binds to the receptor, preventing it from activating the transcription of target genes. This results in the modulation of the metabolic processes controlled by PPARδ.

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, the safety information for 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride includes hazard statements H335-H314 and precautionary statements P260-P264-P271-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Zukünftige Richtungen

The future directions of research on similar compounds could involve further exploration of their biological effects, such as their antidepressant and anticonvulsant activities . Additionally, the synthetic utility of the method was illustrated using a short and efficient formal total synthesis of (±)-calycotomine in three steps .

Eigenschaften

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O6S/c1-27-18-12-17(13-19(28-2)20(18)29-3)21(24)22-9-11-30(25,26)23-10-8-15-6-4-5-7-16(15)14-23/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOZBCFMWQKPSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2994312.png)

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2994314.png)

![N-[(3-piperidin-1-ylsulfonylphenyl)carbamoyl]benzamide](/img/structure/B2994320.png)

![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)

![N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2994327.png)

![(2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-[(4-methylphenyl)sulfanyl]prop-2-en-1-one](/img/structure/B2994330.png)

![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2994332.png)